tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridine-3-ol under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with pyridine-3-ol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound has a piperazine ring instead of a pyridine ring, which can lead to different biological activities and chemical reactivity.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The presence of a hydroxymethyl group instead of a pyridin-3-yloxy group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-yloxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESASQYUJWIMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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